molecular formula C22H20OS B2754661 3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one CAS No. 42575-17-7

3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one

Cat. No.: B2754661
CAS No.: 42575-17-7
M. Wt: 332.46
InChI Key: VBVHJUVDCFIVRF-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one is an organic compound with the molecular formula C17H18OS. It is characterized by the presence of a sulfanyl group attached to a propanone backbone, with phenyl and methylphenyl substituents. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one typically involves the reaction of p-thiocresol with p-methyl-β-morpholinopropiophenone hydrochloride under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]propan-1-one
  • 1-(4-Methylphenyl)-3-[(4-phenylphenyl)sulfanyl]propan-1-one

Uniqueness

3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one is unique due to the presence of both phenyl and methylphenyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20OS/c1-17-7-13-21(14-8-17)24-16-15-22(23)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVHJUVDCFIVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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